1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-15-11-25(12-16(2)30-15)22(28)21(27)18-13-24(19-6-4-3-5-17(18)19)14-20(26)23-7-9-29-10-8-23/h3-6,13,15-16H,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABOMIOFLQYOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,6-dimethylmorpholin-4-yl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the use of morpholine derivatives and indole structures. The Mannich reaction is often employed to create the morpholine-based intermediates, leading to the final product. The structure is confirmed through various spectroscopic methods such as FTIR and NMR.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related indole derivatives. For instance, compounds similar to this compound have shown significant activity against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). One study reported a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA for structurally related compounds .
Anticancer Activity
The compound exhibits promising anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells. For example, compounds with similar structural motifs showed significant antiproliferative effects with IC50 values in the micromolar range .
The mechanism by which this compound exerts its biological effects is believed to involve several pathways:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosome function, leading to reduced protein synthesis in pathogenic bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Antibacterial Efficacy : A recent article evaluated a series of indole derivatives for their antibacterial activity against various strains, including MRSA. The study found that specific modifications to the indole structure significantly enhanced antibacterial potency .
- Cytotoxicity Assays : In another investigation, cytotoxicity was assessed in multiple cancer cell lines using MTT assays. Compounds with morpholine substituents demonstrated selective toxicity towards cancer cells while sparing normal cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
